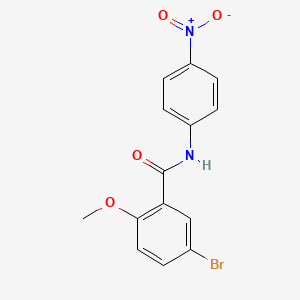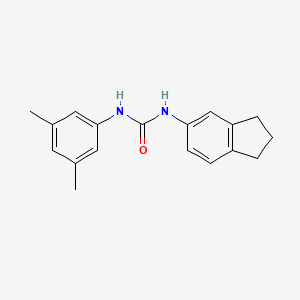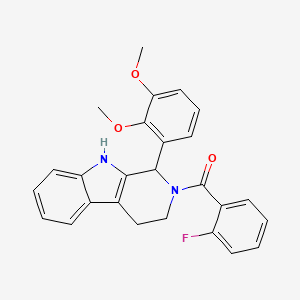![molecular formula C18H21ClO3 B4963380 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as Spiro-OMeTAD, is a widely used hole-transport material (HTM) in perovskite solar cells (PSCs). It is a small organic molecule that has been extensively studied due to its excellent electrical properties, high hole mobility, and stability. Spiro-OMeTAD has been found to be an efficient hole-transporting material in PSCs, which are considered one of the most promising technologies for next-generation solar cells.
Wirkmechanismus
Spiro-OMeTAD acts as a hole-transporting material in PSCs, facilitating the movement of positive charges from the perovskite layer to the electrode. The mechanism of action of Spiro-OMeTAD involves the formation of a charge transfer complex with the perovskite layer, which enables efficient charge transfer. The high hole mobility and stability of Spiro-OMeTAD make it an ideal material for this application.
Biochemical and Physiological Effects:
Spiro-OMeTAD has not been extensively studied for its biochemical and physiological effects. However, some studies have reported cytotoxicity and genotoxicity of Spiro-OMeTAD in certain cell lines. Further research is needed to fully understand the potential toxicity of Spiro-OMeTAD and its impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Spiro-OMeTAD has several advantages as a hole-transport material in PSCs. It has high hole mobility, excellent electrical properties, and stability, which make it an ideal material for this application. However, Spiro-OMeTAD is relatively expensive compared to other 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones, and its synthesis requires careful control of the reaction conditions and purification steps. Additionally, Spiro-OMeTAD is sensitive to moisture and oxygen, which can lead to degradation and reduced performance in PSCs.
Zukünftige Richtungen
There are several future directions for the research on Spiro-OMeTAD. One area of focus is the development of new synthetic methods for Spiro-OMeTAD that are more efficient and cost-effective. Researchers are also investigating the use of alternative 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones that can replace Spiro-OMeTAD in PSCs. Additionally, studies are being conducted to understand the mechanism of action of Spiro-OMeTAD in PSCs and to optimize its performance through the use of dopants, solvents, and additives. Finally, researchers are exploring the potential toxicity of Spiro-OMeTAD and the development of safer materials for PSCs.
Synthesemethoden
Spiro-OMeTAD can be synthesized via a multi-step process involving the reaction between 4-chlorobenzaldehyde and 2,2-dimethylmalonic acid. The reaction leads to the formation of a spirocyclic intermediate, which is then converted to Spiro-OMeTAD through a series of reactions involving various reagents and solvents. The synthesis of Spiro-OMeTAD requires careful control of the reaction conditions and purification steps to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
Spiro-OMeTAD has been extensively studied in the field of PSCs due to its excellent electrical properties and stability. It has been found to be an efficient hole-transporting material in PSCs, leading to high power conversion efficiencies (PCEs). Researchers have also investigated the effect of various factors such as dopants, solvents, and additives on the performance of Spiro-OMeTAD-based PSCs. The results of these studies have provided insights into the optimization of PSCs and the development of new materials for improved performance.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBSUPIHLOVNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)

![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)